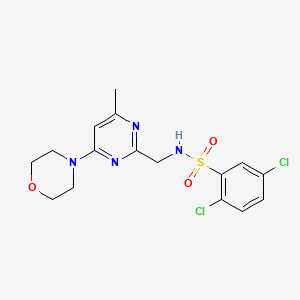![molecular formula C17H17Cl2NO4 B2986679 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide CAS No. 338961-32-3](/img/structure/B2986679.png)
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide, also known as DMOG, is a chemical compound that is widely used in scientific research. DMOG is a hypoxia-mimicking agent, which means that it can simulate the effects of low oxygen levels in cells. This property makes DMOG a valuable tool for studying the effects of hypoxia on cellular processes and for developing new treatments for hypoxia-related diseases.
Scientific Research Applications
Synthesis and Structural Characterization
The molecular structure and synthesis of benzamide derivatives have been extensively studied. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide involved acylation reactions, characterized by NMR, elemental analysis, and X-ray diffraction. This research highlights the importance of understanding molecular interactions and the effects of crystal packing on molecular geometry (Karabulut et al., 2014). Similarly, the study of 5-chloro-2-methoxy-N-phenylbenzamide derivatives explored the impact of different substituents on molecular structure and configuration, utilizing NMR and X-ray diffraction for structural elucidation (Galal et al., 2018).
Antioxidant and Antimicrobial Properties
Amino-substituted benzamide derivatives have shown promising antioxidant activities, with some compounds exhibiting improved properties compared to reference molecules in DPPH and FRAP assays. This suggests their potential as lead compounds for further optimization in medicinal applications (Perin et al., 2018). Additionally, the synthesis and antimicrobial screening of various benzamide derivatives revealed their potential in treating microbial diseases, particularly against bacterial and fungal infections (Desai et al., 2013).
Material Science Applications
In material science, the study of molecular refraction and polarizability of benzamide derivatives in different solutions has implications for understanding their physicochemical properties and potential applications in pharmaceutical formulations (Sawale et al., 2016). Furthermore, the synthesis and characterization of novel aromatic polyimides incorporating benzamide structures indicate their potential use in creating materials with desirable thermal and mechanical properties (Butt et al., 2005).
Properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-6-7-24-16-10-15(13(18)9-14(16)19)20-17(21)11-4-3-5-12(8-11)23-2/h3-5,8-10H,6-7H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGZPBGCBCECCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B2986599.png)
![Methyl (E)-4-[[1-(3-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2986602.png)
![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2986605.png)



![N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2986613.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylpropanamide](/img/structure/B2986616.png)


